molecular formula C19H17FN2OS B2637616 (Z)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide CAS No. 898464-36-3

(Z)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide

Cat. No. B2637616
CAS RN: 898464-36-3
M. Wt: 340.42
InChI Key: VDZZWMFREJZGGJ-BPYFUBPNSA-N
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Description

The compound “(Z)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide” is a derivative of the thiazolo[5,4-d]thiazole class . Thiazolo[5,4-d]thiazoles are electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . They are promising building blocks in the synthesis of semiconductors for plastic electronics .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . The parent thiazolo[5,4-d]thiazole moiety already possesses some appealing features towards applications in organic electronics .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the protodeboronation of pinacol boronic esters has been reported . This reaction was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have synthesized various thiazole derivatives, including compounds structurally similar to "(Z)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide," and evaluated their antimicrobial efficacy. For instance, compounds synthesized from N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]cinnamamide derivatives demonstrated significant antibacterial and antifungal activities against a variety of bacterial strains. Microwave-assisted synthesis has been highlighted for its efficiency in producing these compounds with better yields compared to conventional methods (Raval, Desai, & Desai, 2008).

Photophysical and Solvatochromic Studies

The photophysical and solvatochromic properties of thiazole derivatives have been studied, providing insights into their potential applications in material science and as fluorescent probes. Such studies include the investigation of absorption and emission properties of (Z)-2-(2-phenyl-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-4-ylidene)acetonitrile derivatives, highlighting their solvent-dependent spectral properties (Patil et al., 2019).

Anticancer Activity

Several thiazole derivatives have been evaluated for their anticancer activity. Novel synthesis strategies have led to the creation of compounds with promising anticancer properties. For example, thiazolone derivatives have been synthesized and tested for their efficacy against various cancer cell lines, showing significant potential as anticancer agents (Pansare et al., 2019).

Antiviral Applications

Thiazolides, a class of thiazole-based compounds, have been synthesized and shown to possess activity against hepatitis B virus replication. This underscores the potential of thiazole derivatives in antiviral therapy, with specific compounds demonstrating selective inhibition of viral replication (Stachulski et al., 2011).

Future Directions

The future directions for this compound could involve further exploration of its potential applications in organic electronics and its potential anticancer activity . There is also room for improvement and broadening of the material scope in thiazolo[5,4-d]thiazole-based materials science .

properties

IUPAC Name

(E)-N-(4-fluoro-3-propyl-1,3-benzothiazol-2-ylidene)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c1-2-13-22-18-15(20)9-6-10-16(18)24-19(22)21-17(23)12-11-14-7-4-3-5-8-14/h3-12H,2,13H2,1H3/b12-11+,21-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZZWMFREJZGGJ-WPNQGJIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC=C2SC1=NC(=O)C=CC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C2=C(C=CC=C2SC1=NC(=O)/C=C/C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide

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